molecular formula C20H15N3 B13882160 2-phenyl-N-pyridin-4-ylquinolin-4-amine

2-phenyl-N-pyridin-4-ylquinolin-4-amine

Cat. No.: B13882160
M. Wt: 297.4 g/mol
InChI Key: VVIKRNRRCSGXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-pyridin-4-ylquinolin-4-amine is a chemical research compound designed for biochemical research. It is structurally related to a class of 4-aminoquinoline derivatives that have been identified as potent and selective inhibitors of Receptor-interacting protein kinase 2 (RIPK2) . RIPK2 is a central mediator in the NOD1 and NOD2 signaling pathways, which play a critical role in innate immune responses and inflammation . Activation of these pathways leads to the production of pro-inflammatory cytokines, such as TNF-α, via downstream NF-κB signaling . Research-grade compounds with this core structure are valuable for investigating the biochemical mechanisms of inflammatory diseases and for exploring new therapeutic strategies. By potentially modulating the RIPK2 pathway, this compound can be used in in vitro studies to help elucidate the role of nucleotide-binding oligomerization domain (NOD) signaling in various pathological states. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C20H15N3

Molecular Weight

297.4 g/mol

IUPAC Name

2-phenyl-N-pyridin-4-ylquinolin-4-amine

InChI

InChI=1S/C20H15N3/c1-2-6-15(7-3-1)19-14-20(22-16-10-12-21-13-11-16)17-8-4-5-9-18(17)23-19/h1-14H,(H,21,22,23)

InChI Key

VVIKRNRRCSGXLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NC4=CC=NC=C4

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-phenyl-N-pyridin-4-ylquinolin-4-amine generally involves:

  • Construction or functionalization of the quinoline core.
  • Introduction of the phenyl substituent at the 2-position.
  • Amination at the 4-position with a pyridin-4-yl amine.

Cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination are commonly employed for the installation of aryl and amino substituents.

Suzuki-Miyaura Cross-Coupling for Phenyl Substitution at C2

One effective approach involves starting from a halogenated quinoline intermediate, such as 6-bromo-4-aminoquinoline , and performing Suzuki coupling with phenylboronic acid to introduce the phenyl group at the 2-position.

  • Procedure Example :
    A mixture of 6-bromo-4-aminoquinoline derivative (1 eq), phenylboronic acid (1.2 eq), sodium carbonate (2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.1 eq) in a 1,4-dioxane/water mixture is deoxygenated with nitrogen and stirred at 80 °C for 8 hours. After cooling, the mixture is extracted and purified by column chromatography to yield the 2-phenyl-4-aminoquinoline derivative.

Buchwald-Hartwig Amination for N-Pyridin-4-yl Substitution

The 4-amino group of quinoline can be functionalized by nucleophilic aromatic substitution or palladium-catalyzed amination with pyridin-4-yl amine:

  • Procedure Example :
    6-bromo-4-chloroquinoline is reacted with pyridin-4-amine under Buchwald-Hartwig amination conditions using a palladium catalyst, base, and appropriate ligands in a polar solvent, yielding the 6-bromo-N-(pyridin-4-yl)quinolin-4-amine intermediate.

One-Pot Multi-Component Synthesis Approaches

Recent methodologies include modular, one-pot, multi-component reactions that combine bromoanilines, alkynes, and isocyanides to synthesize substituted 4-aminoquinolines, which could be adapted for preparing 2-phenyl-N-pyridin-4-ylquinolin-4-amine derivatives.

  • General Procedure :
    A mixture of bromoaniline, alkyne, isocyanide, base (e.g., cesium carbonate), copper bromide, and palladium catalyst in dry DMF is stirred under nitrogen at 90 °C for 16 hours. After acid treatment and work-up, the product is purified by chromatography.

Alternative Synthetic Routes via Imidoylative Sonogashira Coupling

Another approach involves the imidoylative Sonogashira coupling followed by acid-mediated cyclization to construct 4-aminoquinoline derivatives, which can be further functionalized:

  • Key Steps :
    • Coupling of bromoanilines with alkynes and isocyanides under Pd/Cu catalysis.
    • Acid-mediated cyclization to form the quinoline core with amino substitution at the 4-position.

Data Tables Summarizing Key Preparation Conditions

Method Starting Materials Catalysts/Reagents Solvent Temp (°C) Time Yield (%) Notes
Buchwald-Hartwig Amination 6-bromo-4-chloroquinoline + pyridin-4-amine Pd catalyst, base (Na2CO3) 1,4-dioxane/H2O 80 8 h ~48 Amination at 4-position
Suzuki-Miyaura Coupling 6-bromo-N-(pyridin-4-yl)quinolin-4-amine + phenylboronic acid Pd(PPh3)4, Na2CO3 1,4-dioxane/H2O 80 8 h 70-85 Phenyl at 2-position
One-pot Multi-component Bromoaniline + alkyne + isocyanide Pd, CuBr, Cs2CO3 DMF 90 16 h 70-77 For 4-aminoquinoline derivatives

Research Discoveries and Optimization Insights

  • Catalyst and Ligand Selection : Xantphos and Pd(PPh3)4 have been effective catalysts for cross-coupling steps, enhancing yields and selectivity.
  • Base Effects : Cesium carbonate and sodium carbonate are common bases facilitating coupling reactions by deprotonating amines or activating boronic acids.
  • Temperature Optimization : Elevated temperatures (80–110 °C) favor coupling efficiency but require careful control to avoid decomposition.
  • Solvent Systems : Mixed aqueous-organic solvents (1,4-dioxane/water) improve solubility of reagents and catalyst activity.
  • Purification : Silica gel chromatography with gradients of hexane/ethyl acetate/triethylamine mixtures is standard for isolating pure products.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-N-pyridin-4-ylquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.

    Substitution: Halogenated derivatives, amines, thiols, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products: The major products formed from these reactions include various substituted quinolines, pyridines, and phenyl derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2-phenyl-N-pyridin-4-ylquinolin-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity/Applications Reference
2-Phenyl-N-pyridin-4-ylquinolin-4-amine C₂₀H₁₅N₃ 273.36 2-phenyl, 4-(pyridin-4-yl)amine Not reported Likely kinase inhibition (inferred)
2-Phenyl-N-propan-2-ylquinolin-4-amine C₁₈H₁₈N₂ 262.35 2-phenyl, 4-(isopropyl)amine Not reported Unknown
7-Chloro-N-(pyridin-2-ylmethyl)quinolin-4-amine C₁₅H₁₂ClN₃ 269.73 7-chloro, 4-(pyridin-2-ylmethyl) Not reported Potential antimicrobial activity

Key Observations :

  • Substituent Effects : The position and nature of substituents significantly influence physicochemical properties. For instance, the pyridin-4-yl group in the target compound may enhance π-π stacking interactions in biological targets compared to the isopropyl group in C₁₈H₁₈N₂ .
  • Chlorine Substitution : The 7-chloro derivative (C₁₅H₁₂ClN₃ ) exhibits a higher molecular weight due to chlorine but lacks data on bioactivity, unlike chlorinated pyrimidines with confirmed antimicrobial effects .
Pyridine/Pyrimidine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Melting Point (°C) Activity/Applications Reference
4-Aryl-2-phenylamino pyrimidine (e.g., AA2 ligand) C₂₅H₃₀ClN₅O 464.00 Pyrimidine core, chloro, morpholine Not reported Kinase inhibition (p38 MAP kinase)
N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine C₂₃H₁₈N₄O₂ 398.42 Nitrophenyl, benzyl Not reported Research compound (no specific data)
6-Methyl-N-(4-methylphenyl)pyrimidin-4-amine C₁₂H₁₃N₃ 199.25 Methyl groups at pyrimidine/phenyl Not reported Structural studies

Key Observations :

  • Electron-Withdrawing Groups : Nitro substituents (e.g., in C₂₃H₁₈N₄O₂ ) may reduce solubility but enhance binding affinity in certain targets .
Piperidine and Piperazine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications Reference
N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine C₂₅H₂₃FN₆ 426.49 Fluorophenyl, pyrido-pyrazine p38 MAP kinase inhibition
N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine Not specified Piperidine, allyl Pharmaceutical R&D

Key Observations :

  • Heterocyclic Fusion: Pyrido-pyrazine derivatives (e.g., C₂₅H₂₃FN₆) exhibit enhanced kinase inhibitory activity due to planar fused-ring systems, suggesting that the quinoline core in the target compound may offer similar advantages .
  • Piperidine Moieties : Incorporation of piperidine (as in C₂₆H₃₈N₂O₂ , MW: 411.1) can improve metabolic stability, a feature absent in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.